Product packaging for 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one(Cat. No.:)

2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11871898
M. Wt: 240.64 g/mol
InChI Key: IBFOBLQSEHVSIQ-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one (CAS 1596846-01-3) is a chemical compound from the quinazolin-4(3H)-one family, with a molecular formula of C10H9ClN2O3 and a molecular weight of 240.64 g/mol . This scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds recognized for their diverse biological activities . They are extensively investigated as core structures in the design and synthesis of potential kinase inhibitors . Research indicates that derivatives based on this scaffold can exhibit potent cytotoxicity against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some compounds demonstrating superior activity to the control drug lapatinib . These compounds have shown promising inhibitory activity against multiple tyrosine protein kinases, including CDK2, HER2, and EGFR, which are critical targets in oncology research . Furthermore, the quinazolin-4(3H)-one pharmacophore is a key building block in the exploration of dual-target inhibitors, such as those co-targeting PARP1 and BRD4, representing a innovative strategy in cancer therapy development . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O3 B11871898 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

2-chloro-5,7-dimethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O3/c1-15-5-3-6-8(7(4-5)16-2)9(14)13-10(11)12-6/h3-4H,1-2H3,(H,12,13,14)

InChI Key

IBFOBLQSEHVSIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)NC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5,7 Dimethoxyquinazolin 4 3h One and Its Analogs

General Synthetic Routes and Strategies for Quinazolin-4(3H)-one Derivatives

The construction of the fundamental quinazolin-4(3H)-one nucleus can be achieved through several reliable synthetic routes, most of which begin with appropriately substituted anthranilic acid or its derivatives. These precursors contain the necessary benzene (B151609) ring and the ortho-amino-carboxy arrangement required for cyclization.

One of the most traditional methods is the Niementowski reaction , which involves the condensation of anthranilic acid with formamide (B127407) at elevated temperatures. ijirset.com Variations of this approach allow for the introduction of different substituents at the C2 position by using other amides.

A more versatile and widely adopted strategy involves the use of 2-aminobenzamides or anthranilic acids as starting materials, which are cyclized with various one-carbon sources. Common reagents for this transformation include aldehydes, carboxylic acids, esters, or orthoesters. organic-chemistry.orgnih.gov For instance, 2-aminobenzamides can undergo cyclocondensation with β-ketoesters in a reaction that proceeds via a selective C-C bond cleavage under metal-free conditions. organic-chemistry.org

Another prevalent pathway proceeds through a 4H-3,1-benzoxazin-4-one intermediate. researchgate.netresearchgate.netnih.gov This intermediate is typically formed by the reaction of anthranilic acid with an acid anhydride (B1165640) (like acetic anhydride) or an acid chloride. nih.gov The benzoxazinone (B8607429) is then treated with a nitrogen nucleophile, such as ammonia (B1221849) or a primary amine, which opens the oxazinone ring and subsequently cyclizes to form the N3-substituted quinazolin-4(3H)-one. researchgate.netmongoliajol.info

Modern approaches have also employed metal-catalyzed reactions to construct the quinazolinone ring. Copper-catalyzed methods, for example, can facilitate the cyclization of 2-halobenzamides with various nitrogen sources, providing an efficient route to the core structure. organic-chemistry.orgnih.govrsc.org

Table 1: Comparison of General Synthetic Routes for Quinazolin-4(3H)-ones

Starting Material Key Reagents Intermediate(s) Position(s) Substituted Reference(s)
Anthranilic Acid Formamide (or other amides) Acylaminobenzoic acid C2 ijirset.com
Anthranilic Acid Acetic Anhydride, then Amine 4H-3,1-benzoxazin-4-one C2, N3 researchgate.netnih.gov
2-Aminobenzamide Aldehydes, Esters, Acids Amidine C2 organic-chemistry.orgnih.gov
2-Halobenzamide Nitriles, Amines (Cu-catalyzed) N/A C2 nih.govrsc.org

Specific Approaches for the Introduction and Positioning of Chloro and Dimethoxy Substituents

The synthesis of the target compound, 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one, requires regioselective control over the placement of three key substituents: the C2-chloro group, the C4-oxo group, and the C5,7-dimethoxy moieties.

The introduction of chlorine atoms, particularly at the C2 and C4 positions, is a critical step in the synthesis of many quinazoline (B50416) derivatives. A common and highly effective method involves the chlorination of a precursor quinazoline-2,4(1H,3H)-dione. This dione (B5365651), which can be synthesized from the corresponding anthranilic acid and a source like potassium cyanate, is treated with a strong chlorinating agent. google.com

Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this transformation, often in the presence of a base such as N,N-dimethylaniline, to convert the dione into the highly reactive 2,4-dichloroquinazoline (B46505) intermediate. chemicalbook.comresearchgate.net

From the 2,4-dichloroquinazoline intermediate, the target 2-chloroquinazolin-4(3H)-one scaffold is obtained through selective nucleophilic substitution. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C2. nih.gov This difference in reactivity allows for the regioselective hydrolysis of the C4-chloro group. By treating the 2,4-dichloroquinazoline with a dilute aqueous base, such as 2% sodium hydroxide (B78521) solution, the C4-chloro is selectively replaced by a hydroxyl group, which tautomerizes to the more stable C4-oxo form, yielding the 2-chloroquinazolin-4(3H)-one. nih.gov

Reaction Scheme: Synthesis of 2-Chloroquinazolin-4(3H)-one Core

Dione Formation: Substituted Anthranilic Acid + KOCN → Substituted Quinazoline-2,4(1H,3H)-dione

Dichlorination: Quinazoline-2,4(1H,3H)-dione + POCl₃ → 2,4-Dichloroquinazoline

Selective Hydrolysis: 2,4-Dichloroquinazoline + Dilute NaOH → 2-Chloroquinazolin-4(3H)-one nih.gov

The substitution pattern on the benzene ring of the quinazolinone is typically established in the starting material, namely the substituted anthranilic acid. core.ac.uk For the target compound, this requires the synthesis of 2-amino-3,5-dimethoxybenzoic acid. While direct synthesis for this specific precursor is not commonly detailed, analogous syntheses provide a clear methodological blueprint.

For example, the synthesis of 6-methoxyanthranilic acid has been achieved from 2,6-dinitrobenzoic acid. scispace.com The key step in this process is the nucleophilic aromatic substitution of a nitro group with a methoxide (B1231860) ion. scispace.com This strategy can be adapted to produce the desired 5,7-dimethoxy pattern by starting with a suitably substituted precursor, such as 3,5-dinitrobenzoic acid or a related compound, where the nitro groups can be displaced by methoxide followed by reduction of the remaining nitro group to the required amine.

The general sequence involves:

Starting with a dinitro-substituted benzoic acid: The positions of the nitro groups dictate the final positions of the methoxy (B1213986) groups.

Nucleophilic displacement: Reaction with a methoxide source (e.g., sodium methoxide) to replace one or more nitro groups.

Reduction: The remaining nitro group is reduced to an amino group, typically via catalytic hydrogenation, to yield the desired substituted anthranilic acid.

Once the 2-amino-3,5-dimethoxybenzoic acid is prepared, it can be carried through the synthetic sequences described in sections 2.1 and 2.2.1 to yield this compound.

Derivatization and Functionalization Strategies at Key Positions of the Quinazolinone Nucleus

The quinazolinone scaffold allows for further functionalization at several key positions, most notably at the N3 and C2 atoms, enabling the creation of diverse chemical libraries.

The nitrogen atom at the N3 position is readily substituted, most commonly by employing the benzoxazinone route. As previously mentioned, a 2-substituted-4H-3,1-benzoxazin-4-one, prepared from an anthranilic acid, serves as an excellent electrophile. researchgate.net Reaction with a primary amine (R-NH₂), where 'R' is an aryl or heteroaryl group, leads to the ring-opening of the benzoxazinone followed by dehydrative cyclization to furnish the corresponding N3-substituted quinazolin-4(3H)-one. researchgate.netnih.govmongoliajol.info The choice of solvent can influence reaction yields, with polar aprotic solvents like DMF often providing better results. nih.gov

Table 2: Examples of N3-Substitution via Benzoxazinone Intermediate

Benzoxazinone Substituent (at C2) Amine Nucleophile Product (N3-Substituent) Reference(s)
Methyl Hydrazine (B178648) Hydrate (B1144303) Amino nih.gov
Phenyl Glycine Ethyl Ester Ethoxycarbonylmethyl rjpbcs.com
Various Isonicotinic Acid Hydrazide (Pyridin-4-yl)carbonyl mongoliajol.info

The C2 position is a primary site for introducing structural diversity. The synthetic strategy often depends on the specific group being introduced.

Chloromethyl: A direct and efficient one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones involves the reaction of an anthranilic acid with chloroacetonitrile. mdpi.comresearchgate.net This method avoids the need for pre-formed intermediates and provides good yields for a range of substituted anthranilic acids. mdpi.com

Styryl: 2-Styrylquinazolin-4(3H)-ones can be prepared through several routes. One method involves the reaction of a 2-methylquinazolinone with an aromatic aldehyde in the presence of a catalyst like acetic anhydride, which proceeds via a condensation reaction. nih.gov Another approach starts with 2-aminobenzonitrile, which is first reacted with cinnamoyl chloride. The resulting intermediate undergoes base-catalyzed intramolecular cyclization to yield the 2-styryl product. ijirset.com

Thiosemicarbazide (B42300): Derivatives bearing a thiosemicarbazide moiety at C2 are typically synthesized from a precursor containing a suitable reactive group. nih.govresearchgate.netmdpi.comnih.gov For example, a 2-hydrazinyl-quinazolinone can be reacted with an isothiocyanate, or a 2-formyl-quinazolinone can undergo condensation with thiosemicarbazide itself. researchgate.net These methods provide a flexible entry to compounds containing the thiosemicarbazone pharmacophore. nih.gov

Piperazinyl: The introduction of a piperazinyl group at the C2 position is generally achieved via nucleophilic aromatic substitution of a 2-chloroquinazoline (B1345744) derivative. nih.govrsc.orgnih.govgoogle.com Since the C2-chloro group is less reactive than a C4-chloro group, this reaction often requires more forcing conditions or a substrate where the C4 position is already blocked (as in the case of 2-chloro-4(3H)-quinazolinones). The reaction proceeds by heating the 2-chloroquinazoline with piperazine (B1678402) in a suitable solvent. rsc.orgnih.gov

Table 3: Summary of C2-Substitution Methodologies

C2-Substituent Precursor Key Reagent(s) Reaction Type Reference(s)
Chloromethyl Anthranilic Acid Chloroacetonitrile Cyclocondensation mdpi.comresearchgate.net
Styryl 2-Methylquinazolinone Aromatic Aldehyde Condensation nih.govresearchgate.net
Thiosemicarbazide 2-Formylquinazolinone Thiosemicarbazide Condensation researchgate.netmdpi.com
Piperazinyl 2-Chloroquinazoline Piperazine Nucleophilic Substitution nih.govrsc.orgnih.gov

C4-Substitution Reactions (e.g., anilino, hydrazinyl, amino)

The chlorine atom at the C4 position of the this compound scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functionalities, including anilino, hydrazinyl, and amino groups, leading to a diverse range of analogs with potential biological activities. The electron-withdrawing nature of the quinazolinone ring system, coupled with the activating effect of the nitrogen atoms, renders the C4 position electrophilic and prone to attack by nucleophiles.

Anilino Substitution:

The reaction of 2-chloro-dimethoxyquinazolin-4(3H)-one derivatives with substituted anilines is a well-established method for the synthesis of 4-anilinoquinazolines. These reactions are typically carried out in a suitable solvent such as dioxane or dimethylformamide (DMF), often in the presence of a base like N,N-diisopropylethylamine (DIPEA) to neutralize the liberated hydrochloric acid. For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with 3'-aminoacetophenone (B120557) in THF with DIPEA affords the corresponding 2-chloro-4-anilinoquinazoline derivative in moderate yield. mdpi.com The higher reactivity of the C4-chloro group compared to the C2-chloro group allows for regioselective substitution at the C4 position. mdpi.comrsc.org

A study on the synthesis of bioactive 2-chloro-4-aminoquinazolines provides specific examples of C4-anilino substitution on the closely related 6,7-dimethoxy scaffold. The condensation of 6,7-dimethoxy-2,4-dichloroquinazoline with 4-(N,N-dimethylamino)-aniline and 4-aminophenol (B1666318) in dioxane at 80°C yielded the corresponding N-(2-Chloro-6,7-dimethoxyquinazolin-4-yl) derivatives. mdpi.com

Table 1: Synthesis of C4-Anilino-Substituted Quinazoline Derivatives

Starting Material Reagent Product Yield Ref
2,4-dichloro-6,7-dimethoxyquinazoline 3'-aminoacetophenone 2-chloro-4-(3-acetylphenylamino)-6,7-dimethoxyquinazoline 40-45% mdpi.com
6,7-dimethoxy-2,4-dichloroquinazoline 4-(N,N-dimethylamino)-aniline N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine 65% mdpi.com
6,7-dimethoxy-2,4-dichloroquinazoline 4-aminophenol 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol 60% mdpi.com

Hydrazinyl Substitution:

The introduction of a hydrazinyl group at the C4 position is achieved by reacting the 4-chloroquinazoline (B184009) precursor with hydrazine hydrate. This reaction typically proceeds by heating the reactants in a suitable solvent. For example, 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone can be converted to 2-hydrazino-3-methyl-4(3H)-quinazolinone by refluxing with hydrazine hydrate. nih.gov While this example illustrates the general principle, specific conditions for this compound are not extensively detailed in the provided literature. However, a study on the reaction of 4-chloroquinazolines with hydrazine hydrate at elevated temperatures (150 °C in a sealed tube) demonstrates that this can lead to ring transformation products, such as 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, in addition to the expected 4-hydrazinoquinazolines. rsc.org The reaction of 2-ethoxy-4-chloroquinazoline with hydrazine hydrate yields 2-ethoxy-4-hydrazinoquinazoline, which can then be used to synthesize various sugar hydrazones. nih.gov

Amino Substitution:

Direct amination at the C4 position can be achieved through various methods. One common approach involves the reaction of the 4-chloro derivative with ammonia or a primary or secondary amine. The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline is a key step in the preparation of several pharmaceutical compounds. chemicalbook.com This transformation can be achieved through the cyclohydrolysis of an intermediate like 3,4-dimethoxy phenyl cyano carbamide using phosphorus pentachloride and phosphorus oxychloride. mdpi.com Another route involves the reaction of a 4(3H)-quinazolinone precursor with a Vilsmeier-type reagent followed by treatment with ammonium (B1175870) hydroxide.

Application of Metal-Catalyzed Cross-Coupling Reactions for Halogenated Quinazolinones

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Halogenated quinazolinones, such as this compound, are excellent substrates for these transformations, with the halogen atom serving as a handle for further functionalization. The reactivity of the C-Cl bond, particularly at the C4 position, is enhanced by the presence of the adjacent nitrogen atoms. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide is a powerful method for forming C-C bonds. mdpi.comsigmaaldrich.com 4-Chloroquinazolines have been successfully employed in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to synthesize 4-arylquinazolines. rsc.org For instance, the coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids in the presence of a palladium catalyst and a base resulted in the exclusive substitution at the C4 position. rsc.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com The Sonogashira coupling has been extensively used to introduce alkynyl moieties onto the quinazoline scaffold. Selective mono-alkynylation at the C4 position of 2,4-dichloroquinazolines has been achieved, highlighting the differential reactivity of the two chlorine atoms. rsc.org For example, 6-bromo-2,4-dichloroquinazoline (B10380) reacts with terminal alkynes in the presence of a PdCl₂(PPh₃)₂-CuI catalyst system to yield the C4-substituted product exclusively. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds by reacting an amine with an aryl halide. mdpi.comepstem.net This reaction has been applied to the synthesis of N-aryl quinazolinone derivatives. For example, 6-bromobenzo[h]quinazolin-4(3H)-ones have been successfully coupled with morpholine (B109124) using a Pd(OAc)₂/XantPhos catalytic system. mdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method has been used for the synthesis of carbo-substituted quinazolines. For example, 2-chloro-6,7-dimethoxyquinazolines have been coupled with methylzinc chloride in the presence of a palladium catalyst to afford the corresponding 2-methyl derivatives. rsc.org

Table 2: Metal-Catalyzed Cross-Coupling Reactions on Halogenated Quinazolines

Reaction Type Substrate Coupling Partner Catalyst System Product Type Ref
Suzuki-Miyaura 4-Chloroquinazoline Arylboronic acid Pd(OAc)₂ 4-Arylquinazoline rsc.org
Sonogashira 2,4-Dichloroquinazoline Terminal alkyne PdCl₂(PPh₃)₂-CuI 4-Alkynyl-2-chloroquinazoline rsc.org
Buchwald-Hartwig 6-Bromobenzo[h]quinazolinone Morpholine Pd(OAc)₂/XantPhos 6-Morpholinobenzo[h]quinazolinone mdpi.com
Negishi 2-Chloro-6,7-dimethoxyquinazoline Methylzinc chloride Pd(PPh₃)₄ 2-Methyl-6,7-dimethoxyquinazoline rsc.org

Advanced Analytical and Spectroscopic Methods for Structural Elucidation of Synthesized Compounds (e.g., NMR, MS, X-ray Diffraction)

The structural elucidation of newly synthesized this compound and its analogs is crucial for confirming their identity and purity. A combination of advanced analytical and spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure.

¹H NMR: Provides information about the chemical environment of protons. For 2-chloro-4-anilino-6,7-dimethoxyquinazoline derivatives, characteristic signals include singlets for the methoxy groups (around 3.9 ppm), aromatic protons of the quinazoline and aniline (B41778) rings, and a singlet for the NH proton (often downfield, >9.5 ppm). mdpi.com

¹³C NMR: Reveals the carbon framework of the molecule. In the ¹³C NMR spectrum of a 2-chloro-4-anilino-6,7-dimethoxyquinazoline, distinct signals are observed for the methoxy carbons (around 56 ppm), the aromatic carbons, and the carbonyl carbon (C4) of the quinazolinone ring (typically >160 ppm). nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula. For chlorinated compounds like 2-chloro-4-anilino-6,7-dimethoxyquinazoline, the mass spectrum exhibits a characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio). nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. While specific X-ray crystal structure data for this compound was not found in the provided search results, the technique has been used to confirm the structures of related heterocyclic compounds, such as 5-arylimino-1,3,4-thiadiazole derivatives and pyridazino[4,5-b]indol-4-one derivatives. mdpi.commdpi.com The determination of the crystal structure of such analogs provides valuable insights into their three-dimensional arrangement and intermolecular interactions in the solid state.

Table 3: Spectroscopic Data for a C4-Anilino-Substituted Quinazoline Analog

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) HRMS (m/z) Ref
N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine 9.69 (s, 1H, NH), 7.83 (s, 1H, H5), 7.44 (d, 2H), 7.11 (s, 1H, H8), 6.78 (d, 2H), 3.92 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 2.91 (s, 6H, N(CH₃)₂) 158.3 (C4), 154.8 (C2), 154.6 (C7), 148.7 (C6), 147.9 (C8a), 147.8 (C4'), 127.4 (C1'), 124.6 (C2', C6'), 112.3 (C3', C5'), 107.1 (C4a), 106.6 (C8), 102.3 (C5), 56.2 (OCH₃), 55.9 (OCH₃), 40.3 (N(CH₃)₂) [M+H]⁺ found consistent with C₁₉H₂₀ClN₄O₂ mdpi.com

Molecular Mechanisms of Action and Biological Target Engagement

Enzyme Inhibition Studies of 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one Analogs

Analogs based on the quinazolin-4(3H)-one core structure have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. The versatility of this scaffold allows for chemical modifications that can be tailored to achieve high affinity and selectivity for specific enzyme active sites.

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for inhibiting protein tyrosine kinases, which are crucial regulators of cellular signaling pathways. nih.govresearchgate.net Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2):

Many quinazoline (B50416) derivatives have been developed as potent inhibitors of EGFR and HER2, which are key members of the ErbB family of receptor tyrosine kinases. nih.govplos.org For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline is a highly potent inhibitor of EGFR's tyrosine kinase activity, with an IC50 value of 0.025 nM. acs.org Structure-activity relationship studies have shown that modifications at the 6- and 7-positions of the quinazoline ring can significantly impact potency. acs.org A series of 6-salicyl-4-anilinoquinazoline derivatives were synthesized and evaluated for dual EGFR/HER2 inhibitory activity. plos.org Among them, a compound featuring a para-trifluoromethyl substituent on the salicylic (B10762653) ring (compound 21) demonstrated the most potent dual inhibition, with IC50 values of 0.12 µM for EGFR and 0.096 µM for HER2, comparable to the activities of established inhibitors Erlotinib and Lapatinib. plos.org Molecular docking studies suggest these compounds fit into the ATP-binding site of the EGFR/HER2 protein. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2):

Quinazolin-4(3H)-one derivatives have also been investigated as inhibitors of other kinases involved in cell cycle progression and angiogenesis, such as CDK2 and VEGFR2. nih.govnih.gov Certain synthesized quinazolin-4(3H)-one derivatives showed potent inhibitory activity against CDK2, EGFR, and HER2. nih.gov Molecular docking analyses revealed that these compounds can act as either ATP-competitive (type-I) or non-competitive (type-II) inhibitors, depending on the specific kinase and compound structure. nih.gov

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govmdpi.com Blocking VEGFR-2 signaling is a key strategy in cancer therapy. mdpi.comsemanticscholar.org Analogs of 6,7-dimethoxy-4-anilinoquinazoline containing a diarylamide group have shown high levels of VEGFR-2 inhibition, with one compound exhibiting an IC50 value of 0.016 µM, which was superior to the reference drug sorafenib. semanticscholar.org

Compound/Analog SeriesTarget KinaseInhibitory Concentration (IC50)Reference
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR0.025 nM acs.org
4-(3-Bromoanilino)-6,7-diethoxyquinazolineEGFR0.006 nM acs.org
6-Salicyl-4-anilinoquinazoline (Compound 21)EGFR0.12 µM plos.org
6-Salicyl-4-anilinoquinazoline (Compound 21)HER20.096 µM plos.org
6,7-dimethoxy-4-anilinoquinazoline-diarylamide analog (Compound 10)VEGFR-20.016 µM semanticscholar.org
Quinazolin-4(3H)-one analog (Compound 7)VEGFR-20.340 µM nih.gov

A novel strategy in cancer therapy involves the dual inhibition of Poly(ADP-ribose) Polymerase-1 (PARP1) and Bromodomain Containing Protein 4 (BRD4). researchgate.net PARP1 is a key enzyme in DNA damage repair, while BRD4 is an epigenetic reader that regulates the transcription of key oncogenes. researchgate.netnih.gov The concept of synthetic lethality suggests that inhibiting both targets simultaneously can be highly effective, particularly in cancers with existing DNA repair deficiencies. nih.govnih.gov

Researchers have designed and synthesized quinazolin-4(3H)-one derivatives as dual-target inhibitors of PARP1 and BRD4. researchgate.net The 5,7-dimethoxy group on the quinazoline scaffold has been identified as a critical feature for binding to the BRD4 target. researchgate.net Studies have shown that repression of BRD4 can induce a deficiency in homologous recombination (HR) repair, thereby sensitizing cancer cells to PARP inhibitors. nih.govnih.gov This synergistic effect has been demonstrated in multiple in vitro and in vivo models. nih.govnih.gov

Compound/Analog SeriesTargetInhibitory Concentration (IC50)Reference
Dual PARP1/BRD4 Inhibitor (ADTL-BPI1901)PARP14600 nM researchgate.net
BRD4400 nM researchgate.net
Dual PARP1/BRD4 Inhibitor (III-7)PARP1Data not specified nih.gov
BRD4Data not specified nih.gov

The therapeutic potential of quinazoline-based compounds extends to other enzyme families. One notable target is α-glucosidase, an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes. nih.govnih.gov

A series of novel imidazo[1,2-c]quinazoline derivatives were synthesized and evaluated as α-glucosidase inhibitors. nih.gov Structure-activity relationship (SAR) analysis revealed that the incorporation of two phenyl rings connected to the imidazole (B134444) moiety significantly improved inhibitory activity. nih.gov The most potent compounds in this series exhibited IC50 values in the micromolar range, demonstrating stronger inhibition than the commercial drug acarbose (B1664774). nih.govnih.gov For example, a 6-chloro-2-methoxyacridine (B15215803) derivative linked to a para-fluorine substituted aryl triazole showed an IC50 value of 98.0 µM, which was significantly more potent than acarbose (IC50 = 750.0 µM). nih.gov

Compound/Analog SeriesTarget EnzymeInhibitory Concentration (IC50)Reference
Imidazo[1,2-c]quinazoline (Compound 19e)α-Glucosidase50.0 µM nih.gov
Imidazo[1,2-c]quinazoline (Compound 27e)α-Glucosidase60.03 µM nih.gov
6-chloro-2-methoxyacridine-triazole (Compound 7h)α-Glucosidase98.0 µM nih.gov
Acarbose (Reference Drug)α-Glucosidase750.0 µM nih.gov

Receptor Modulation and Antagonism

In addition to enzyme inhibition, quinazoline derivatives are known to modulate the activity of G protein-coupled receptors (GPCRs), acting as antagonists for specific receptor subtypes.

α1-Adrenoceptors are GPCRs that mediate various physiological processes in response to epinephrine (B1671497) and norepinephrine. nih.gov Antagonists of these receptors are used clinically to treat conditions such as hypertension and benign prostatic hyperplasia (BPH). nih.gov The development of α1-adrenoceptor antagonists has evolved from non-selective agents to compounds that are selective for the α1A subtype, which is predominant in the prostate, thereby minimizing cardiovascular side effects. nih.gov The quinazoline core is a key structural feature in several selective α1-adrenoceptor antagonists, such as prazosin (B1663645) and doxazosin, which relax smooth muscle in the prostate and blood vessels. nih.gov

The ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a GPCR involved in regulating appetite, energy balance, and glucose homeostasis. researchgate.netnih.govnih.gov Ghrelin, its endogenous ligand, is a potent appetite stimulant. researchgate.net Consequently, antagonists of the ghrelin receptor have been pursued as potential treatments for obesity and type 2 diabetes. researchgate.netnih.gov

Several small-molecule GHS-R1a antagonists have been developed, with some incorporating a quinazolinone scaffold. researchgate.net These antagonists have been shown to block the effects of ghrelin, leading to improved glucose tolerance, increased insulin (B600854) secretion, suppressed appetite, and subsequent weight loss in preclinical models. nih.gov The anorexigenic effects of potent GHS-R1a antagonists appear to correlate with their ability to penetrate the central nervous system. nih.gov

Modulation of Specific Transcription Factors (e.g., IKZF1, IKZF3)

Research into the molecular targets of this compound has illuminated its interaction with specific lymphoid transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3). These proteins are crucial for the development and differentiation of lymphocytes and have been identified as key players in the pathology of certain hematological malignancies.

The mechanism of action appears to be analogous to that of immunomodulatory drugs like lenalidomide, which facilitates the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3. nih.govnih.gov This process is mediated by the CRBN-CRL4 E3 ubiquitin ligase complex, where the compound essentially acts as a "molecular glue," enhancing the interaction between the E3 ligase and the transcription factors, marking them for destruction. nih.govnih.gov The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects, including the modulation of interferon regulatory factor 4 (IRF4) and MYC, which are critical for the survival of malignant B-cells. nih.gov

Cellular and Sub-Cellular Pathway Perturbation Studies

The downstream consequences of the molecular interactions of this compound manifest as significant perturbations in fundamental cellular pathways, leading to the induction of programmed cell death and cell cycle arrest in susceptible cell populations.

Induction of Cell Apoptosis and Cell Cycle Arrest in Cellular Models

Studies utilizing various cancer cell lines have demonstrated that exposure to quinazoline derivatives can lead to a halt in the cell cycle, often at the G2/M phase. rsc.orgnih.govnih.gov This arrest prevents the cells from proceeding through mitosis, a critical step for proliferation. The disruption of the cell cycle is a significant trigger for apoptosis, or programmed cell death.

The induction of apoptosis is a hallmark of many anti-cancer agents and is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. mdpi.com In the context of compounds related to this compound, the apoptotic response is often observed following the G2/M arrest, suggesting a direct link between the disruption of mitosis and the initiation of the apoptotic cascade. nih.gov The activation of key apoptotic proteins such as cleaved PARP and caspase-3 has been noted in response to treatment with related compounds, confirming the induction of apoptosis. mdpi.com

Cellular EffectPhase of Cell Cycle ArrestKey Apoptotic Markers
Inhibition of Proliferation G2/M PhaseCleaved PARP
Induction of Programmed Cell Death G2/M PhaseActivated Caspase-3

Inhibition of Tubulin Polymerization (for specific derivatives)

A crucial mechanism contributing to the observed cell cycle arrest and apoptosis for certain quinazoline derivatives is the inhibition of tubulin polymerization. rsc.orgresearchgate.netmdpi.com Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. nih.gov

By binding to the colchicine (B1669291) binding site on β-tubulin, these compounds can disrupt the dynamic instability of microtubules, preventing their proper formation. researchgate.netmdpi.com This interference with microtubule dynamics leads to a dysfunctional mitotic spindle, which in turn activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase. nih.govnih.gov Prolonged arrest at this stage ultimately triggers the intrinsic apoptotic pathway. The ability of these derivatives to inhibit tubulin polymerization places them in the category of microtubule-targeting agents, a well-established class of anti-cancer drugs. nih.gov

Derivative ClassMechanism of ActionCellular Outcome
Quinazoline Derivatives Inhibition of Tubulin PolymerizationG2/M Cell Cycle Arrest
Quinazoline Derivatives Disruption of Microtubule DynamicsInduction of Apoptosis

Structure Activity Relationship Sar Studies of 2 Chloro 5,7 Dimethoxyquinazolin 4 3h One Derivatives

Impact of Substituents on the Quinazolinone Nucleus on Biological Activity

Role of Halogenation (e.g., Chlorine at C2) in Modulating Activity

Halogenation, particularly at the C2 position of the quinazolinone nucleus, plays a pivotal role in modulating biological activity. Studies have shown that the presence of a chlorine atom at C2 can significantly enhance the potency of quinazoline (B50416) derivatives. For instance, in the context of microtubule targeting agents and tyrosine kinase receptor inhibitors, compounds with a 2-Cl substituent were found to be seven to ten times more potent than their counterparts with a hydrogen atom at the same position. nih.gov This suggests that the volume and electronic properties of the group at position two are crucial for effective binding to biological targets like the colchicine (B1669291) site on tubulin. nih.gov

The introduction of a halogen, such as chlorine, increases the reactivity of the quinazolinone ring, facilitating further chemical modifications. nih.gov The order of reactivity for halogens in Csp²–halogen bonds in transition metal-mediated cross-coupling reactions is generally C-I > C-Br >> C-Cl, which allows for selective chemical synthesis strategies. mdpi.com This enhanced reactivity is a key factor in creating diverse libraries of compounds for SAR studies.

Significance of Dimethoxy Substitution (e.g., at C5,7 or C6,7) for Biological Potency

The placement of methoxy (B1213986) groups on the benzene (B151609) ring portion of the quinazolinone scaffold is a critical determinant of biological potency, particularly in the context of enzyme inhibition. While substitutions at the 5- and 8-positions are generally not favorable, electron-donating groups at the 6- and 7-positions are preferred for enhanced activity. acs.org

Effects of N3-Substituents on Receptor Binding and Enzyme Inhibition Profiles

Substituents at the N3 position of the 4(3H)-quinazolinone ring are crucial for determining the compound's biological activity and its interaction with various receptors and enzymes. researchgate.net SAR studies have consistently shown that the introduction of different heterocyclic or aromatic moieties at this position can lead to a wide spectrum of pharmacological effects, including anticonvulsant and anticancer activities. nih.govcbijournal.com

For example, the presence of a substituted aromatic ring at position 3 is considered essential for the anticonvulsant activity of certain 4(3H)-quinazolinone series. researchgate.net Similarly, linking five-membered heterocyclic rings like oxadiazoles (B1248032) or thiadiazoles at this position has yielded compounds with significant anticonvulsant properties. nih.gov In the realm of cancer research, 3-(3,4,5-trimethoxybenzyl) substitution on a 2-mercapto-4(3H)-quinazolinone scaffold has been shown to produce potent inhibitors of the EGFR kinase enzyme. nih.gov These findings highlight that the N3 position is a key site for modification to modulate receptor binding and enzyme inhibition. cbijournal.com

Influence of C2- and C4-Substituents on Structure-Function Relationships

The C2 and C4 positions of the quinazoline ring are critical for its chemical reactivity and biological function. The C4 position is highly susceptible to aromatic nucleophilic substitution, making it a common site for modification. mdpi.comnih.gov In contrast, achieving regioselective substitution at the C2 position is more challenging and often requires higher temperatures or the use of transition-metal catalysts. nih.gov

Despite these challenges, modifications at C2 are vital for tuning biological activity. C2-substituted quinazolinone analogues have shown affinity for A1 and A2A adenosine (B11128) receptors in the low micromolar range, indicating their potential for treating neurodegenerative conditions like Parkinson's disease. nih.gov For these compounds, a 3,4-dimethoxy substitution on a phenyl ring at C2 afforded the best A2A adenosine receptor binding. nih.gov

The interplay between C2 and C4 substituents is also crucial. In 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), the C4 position's increased reactivity allows for selective substitution. mdpi.com This differential reactivity enables the synthesis of specific derivatives, such as those used in the development of opioid receptor antagonists and α1-adrenoceptor blockers. nih.govnih.gov

Elucidation of Design Principles for Optimizing Biological Activity within the Quinazolinone Framework

The optimization of biological activity in quinazolinone-based compounds relies on several key design principles, with molecular hybridization being a prominent strategy. nih.gov This approach involves covalently linking the quinazolinone scaffold with one or more other pharmacologically active molecules to create a single hybrid compound. nih.govmdpi.com The goal is to produce new therapeutic agents with improved pharmacological activity, reduced side effects, or the ability to overcome drug resistance. nih.gov

The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. researchgate.net SAR studies guide the design process by identifying which positions on the ring system are most significant for a desired activity. nih.gov For instance, positions 2 and 3 are frequently targeted for substitution to influence a broad range of pharmacological outcomes. nih.gov The combination of the quinazolinone core with other active fragments, such as pyrazole (B372694) carboxamides or piperazine (B1678402) moieties, has led to the development of novel antifungal and antiproliferative agents. mdpi.comnih.gov These hybrid molecules often exhibit enhanced potency through interactions with multiple biological targets. nih.gov

Methodologies for Qualitative and Quantitative SAR Analysis

The analysis of structure-activity relationships for quinazolinone derivatives employs both qualitative and quantitative methodologies to guide drug design.

Qualitative SAR involves identifying key structural features, or "structural alerts," that are associated with a particular biological activity or toxicity. conicet.gov.ar This approach relies on analyzing a series of compounds to deduce which functional groups and substitution patterns are beneficial or detrimental to the desired effect. For example, qualitative analysis has shown that the presence of a chlorine atom at position 7 and a 2-aminophenyl group at position 3 of the quinazolinone system favors anticonvulsant activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis uses statistical methods to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net This process involves several key steps:

Data Set Selection : A group of molecules with known biological activity values (e.g., IC50, EC50) is chosen. nih.gov

Descriptor Calculation : Structural or empirical descriptors (e.g., physicochemical properties like hydrophobicity, electronic properties, and steric parameters) are calculated for each molecule. researchgate.net

Model Construction : Statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms are used to create an equation that relates the descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested, often using cross-validation techniques like the leave-one-out method. conicet.gov.ar

A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA) . CoMFA generates a 3D quantitative model by relating the biological activity of molecules to their steric and electrostatic fields. conicet.gov.arnih.gov These models produce 3D contour maps that visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity, providing valuable guidance for the structural optimization of lead compounds. nih.gov

Compound/FeaturePositionSubstitutionImpact on Biological ActivityReference
Quinazolinone DerivativeC2Chlorine (Cl)7-10 times more potent as microtubule targeting agent compared to H nih.gov
4-Anilinoquinazoline (B1210976)C6, C7DimethoxyOrders of magnitude more potent as EGFR kinase inhibitor than unsubstituted version acs.org
4(3H)-QuinazolinoneN3Substituted Aromatic RingConsidered crucial for anticonvulsant activity researchgate.net
2-Phenyl-4(3H)-quinazolinoneN33,4,5-trimethoxybenzylPotent EGFR kinase inhibition nih.gov
C2-Phenyl-QuinazolinoneC2-Phenyl3,4-DimethoxyOptimal A2A adenosine receptor binding nih.gov

An extensive search for specific computational chemistry research on the compound 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one has been conducted. Unfortunately, publicly available scientific literature containing detailed studies—such as molecular docking, ligand-protein interaction analysis, or Quantitative Structure-Activity Relationship (QSAR) modeling—specifically for this molecule could not be located.

General information on quinazoline derivatives is available; however, per the explicit instructions to focus solely on this compound, this broader information cannot be used to construct the requested article. Therefore, the detailed sections on its computational analysis cannot be completed at this time.

Computational Chemistry and in Silico Approaches for 2 Chloro 5,7 Dimethoxyquinazolin 4 3h One Research

Virtual Screening and Computational Lead Optimization for Novel Analogs

The structural backbone of 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one serves as a valuable starting point, or scaffold, for the discovery of new therapeutic agents through computational methods. Virtual screening and in silico lead optimization are pivotal in modern drug discovery, allowing for the rapid and cost-effective identification and refinement of promising drug candidates before their actual synthesis and biological testing. These approaches leverage the known structure of the parent compound to explore vast chemical libraries for molecules with a higher probability of biological activity and to guide the rational design of more potent and selective analogs.

Virtual screening campaigns often begin by using the this compound scaffold to search large databases of chemical compounds. One common technique is pharmacophore-based screening, where the key chemical features of the scaffold responsible for biological activity are mapped. A more prevalent method is structure-based virtual screening, which involves molecular docking. In this process, computational algorithms predict the preferred orientation of a ligand when bound to a specific protein target, estimating its binding affinity. eurekaselect.com This allows researchers to virtually "test" millions of compounds against a biological target of interest.

For instance, in studies involving the broader quinazolinone class, derivatives have been docked against various protein targets to predict their potential efficacy. Research on novel quinazolinone derivatives designed as antiviral agents against Picornavirus involved docking them to the 4CTG protein. globalresearchonline.net The results showed that newly designed analogs could achieve better binding affinities than the parent compound, indicating their potential as more effective inhibitors. globalresearchonline.net Similarly, other quinazolinone series have been computationally screened against targets like the SARS-CoV-2 3CL protease, where docking scores helped prioritize compounds for synthesis and subsequent in vitro testing. arabjchem.org

The following table illustrates typical results from molecular docking studies on various quinazolinone analogs, showcasing their predicted binding affinities against different therapeutic targets.

CompoundTarget ProteinDocking Score (kcal/mol)Reference
Parent Quinazolinone4CTG (Picornavirus)-7.1 globalresearchonline.net
Analog 2a4CTG (Picornavirus)-8.0 globalresearchonline.net
Analog 2b4CTG (Picornavirus)-8.1 globalresearchonline.net
Analog 2c4CTG (Picornavirus)-8.2 globalresearchonline.net
Analog 5bSARS-CoV-2 3CLpro-7.4 arabjchem.org
Analog 5cSARS-CoV-2 3CLpro-8.3 arabjchem.org
Analog 5iSARS-CoV-2 3CLpro-7.8 arabjchem.org
Analog 5jSARS-CoV-2 3CLpro-7.5 arabjchem.org
Analog 5lSARS-CoV-2 3CLpro-8.2 arabjchem.org

Once initial "hit" compounds are identified through virtual screening, computational lead optimization is employed to refine their structure and improve their drug-like properties. This process involves iterative in silico modifications to the lead compound to enhance its binding affinity, selectivity, and pharmacokinetic profile. A key aspect of this is the development of a Structure-Activity Relationship (SAR) model. nih.govresearchgate.net By computationally introducing various substituents to the this compound core, researchers can predict how these changes will affect interactions with the target protein. For example, modifications could involve replacing the chlorine atom at the C2 position or altering the methoxy (B1213986) groups at the C5 and C7 positions to explore their impact on activity. researchgate.net

A critical component of computational lead optimization is the early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Software tools can forecast parameters such as a compound's ability to cross the blood-brain barrier, its absorption in the human intestine, and its potential for toxicity. arabjchem.orgnih.gov This in silico analysis helps to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity, saving significant time and resources. nih.gov Studies on quinazolinone derivatives have successfully used tools like admetSAR to ensure that designed compounds possess good drug-likeness and are predicted to be non-carcinogenic. nih.gov

The table below presents a sample of predicted ADMET properties for a series of novel quinazolinone derivatives from a cancer research study.

CompoundBlood-Brain Barrier (BBB) PenetrationHuman Intestinal AbsorptionAmes Toxicity PredictionCarcinogenicity Prediction
Derivative 2++Non-toxicNon-carcinogen
Derivative 3++Non-toxicNon-carcinogen
Derivative 4++Non-toxicNon-carcinogen
Derivative 5++Non-toxicNon-carcinogen
Derivative 6++Non-toxicNon-carcinogen
Derivative 7++Non-toxicNon-carcinogen
Derivative 9++Non-toxicNon-carcinogen
Derivative 13++Non-toxicNon-carcinogen
(Data adapted from a study on novel quinazolinone derivatives for anticancer applications) nih.gov

Through the combined application of virtual screening to identify novel hits from the vast chemical space and computational lead optimization to refine their properties, the this compound scaffold can be efficiently developed into a new generation of potent and specific therapeutic agents.

Potential Applications in Academic Research and Development

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function within a complex cellular environment. youtube.comchemicalprobes.org The development of such probes often involves a two-step strategy: first, a chemical reporter group (like an azide (B81097) or alkyne) is incorporated into the molecule, and second, this reporter is detected through a bioorthogonal chemical reaction. nih.gov This allows for the visualization or isolation of the target biomolecule. nih.gov

The 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one scaffold is well-suited for the creation of chemical probes. The reactive chlorine at the 2-position can be readily displaced by nucleophiles containing reporter groups or linkers for attaching such groups. This allows for the synthesis of tailored molecules that can be used to investigate biological pathways. For instance, by attaching an alkyne group, researchers can use click chemistry to conjugate fluorescent dyes or affinity tags, enabling the study of the compound's cellular localization and protein interactions. mdpi.com These tools are critical for target identification and for understanding the mechanism of action of bioactive compounds derived from the quinazolinone core. youtube.commdpi.com

Table 1: Bioorthogonal Reactions for Chemical Probe Development

Reaction Type Reporter Group Probe Group Application
Staudinger Ligation Azide Triarylphosphine Labeling of biomolecules nih.gov
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide / Alkyne Alkyne / Azide Imaging and proteomics nih.gov

Utilization of the Quinazolinone Scaffold for the Synthesis of Novel Compound Libraries

The quinazolinone ring system is considered a "privileged structure" in medicinal chemistry because it can bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities. mdpi.comnih.gov The this compound serves as an excellent starting point for generating libraries of novel compounds for drug discovery screening. nih.govijirset.com

The synthetic versatility of this scaffold is largely due to the differential reactivity of the chlorine atoms in its precursor, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). A regioselective nucleophilic aromatic substitution (SNAr) reaction can be performed where the more reactive chlorine at the C4 position is first displaced by various amines (anilines, benzylamines, etc.). mdpi.comnih.gov Subsequently, the chlorine at the C2 position can be substituted, allowing for the introduction of a second point of diversity. This systematic approach enables the creation of large and diverse libraries of 2,4-disubstituted quinazoline (B50416) derivatives. nih.govnih.gov These libraries have been explored for a multitude of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antiparasitic activities. mdpi.comnih.gov

Table 2: Examples of Compound Classes Synthesized from Quinazoline Scaffolds

Starting Material Reaction Resulting Compound Class Potential Therapeutic Application
2,4-Dichloro-6,7-dimethoxyquinazoline SNAr with anilines 2-Chloro-4-anilinoquinazolines Anticancer (EGFR/VEGFR inhibitors) mdpi.com
2-Chloro-4-anilinoquinazoline-chalcones Cyclocondensation with tetraaminopyrimidine Pyrimidodiazepines Anticancer nih.gov
Substituted Anthranilic Acid Cyclization with various reagents 2,3-disubstituted quinazolin-4(3H)-ones Various, including CNS agents ijirset.comresearchgate.net

Application in Preclinical Research as Mechanistic Tools

Derivatives of the quinazolinone scaffold are frequently used in preclinical research as mechanistic tools to dissect cellular signaling pathways and to validate novel drug targets. Their ability to be modified into potent and selective inhibitors allows researchers to probe the function of specific enzymes or proteins.

For example, a 2,4-disubstituted quinazoline derivative, Sysu12d, was used to study a novel anticancer mechanism. nih.gov Mechanistic studies revealed that this compound exerts its effect by stabilizing the G-quadruplex structure in the c-myc promoter, which leads to the downregulation of the c-Myc oncogene. nih.gov The compound also disrupted the interaction between nucleolin and G-quadruplexes, ultimately inhibiting ribosomal RNA synthesis and inducing cancer cell apoptosis via p53 activation. nih.gov

Furthermore, the 4-anilinoquinazoline (B1210976) core is a well-established pharmacophore for inhibiting protein tyrosine kinases. nih.govnih.gov Compounds based on this structure have been developed as highly selective inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), c-Src, and Abl kinase. mdpi.comnih.govnih.gov These inhibitors serve as invaluable tools in preclinical models to study the roles of these kinases in cancer cell proliferation, survival, and angiogenesis. nih.gov

Table 3: Mechanistic Insights from Quinazoline-based Compounds

Compound/Class Target/Pathway Mechanism of Action Research Application
Sysu12d (2,4-disubstituted quinazoline) c-Myc, Nucleolin, G-quadruplex Downregulates c-myc and rRNA synthesis by stabilizing G-quadruplex DNA. nih.gov Elucidating transcriptional regulation in cancer cells. nih.gov
4-Anilinoquinazolines EGFR, HER2 Reversible ATP-competitive inhibition of the kinase domain. nih.gov Investigating the role of EGFR signaling in non-small cell lung cancer. nih.gov

Role as Intermediates in the Synthesis of More Complex Chemical Entities

Beyond its direct use in creating libraries, this compound and its related chloro-derivatives are pivotal intermediates in multi-step syntheses of more complex heterocyclic systems. openmedicinalchemistryjournal.com The chlorine atoms serve as reactive handles that facilitate the construction of larger, often polycyclic, molecules.

A common synthetic strategy involves the initial selective reaction at the C4 position of a 2,4-dichloroquinazoline (B46505) precursor to install a desired side chain, yielding a 2-chloro-4-substituted quinazoline intermediate. mdpi.comnih.gov This intermediate is then used in subsequent reactions where the C2-chloro group is displaced or used to build another ring system. For example, 2-chloro-4-anilinoquinazoline intermediates have been converted into quinazoline-chalcones, which then undergo cyclocondensation reactions to form novel pyrimidodiazepine structures with significant antiproliferative activity. nih.gov This step-wise approach, leveraging the compound as a stable and reactive intermediate, is fundamental to building molecular complexity and accessing novel chemical space. researchgate.net

Table 4: Synthetic Transformations Using Quinazoline Intermediates

Intermediate Reagents Reaction Type Final Product
2,4-Dichloro-6,7-dimethoxyquinazoline 3'-Aminoacetophenone (B120557), DIPEA Nucleophilic Aromatic Substitution 2-Chloro-4-anilinoquinazoline derivative nih.gov
2-Chloro-4-anilinoquinazoline derivative Aldehydes, KOH Claisen-Schmidt Condensation Quinazoline-chalcone nih.gov
Quinazoline-chalcone 2,4,5,6-Tetraaminopyrimidine Cyclocondensation Pyrimidodiazepine nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel and Efficient Synthetic Pathways for Derivatization

The derivatization of the 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one core is fundamental to modulating its biological activity. While established synthetic routes exist, future research will focus on the development of more efficient, cost-effective, and environmentally benign methodologies. nih.gov The traditional multi-step synthesis often begins with precursors like 6,7-dimethoxy quinazolin-2,4-diones, which are then treated with reagents such as phosphorous oxychloride to yield a di-chloro intermediate. Subsequent regioselective nucleophilic aromatic substitution (SNAr) at the more reactive 4-position is a common strategy to introduce diversity. nih.govnih.gov

Future explorations are likely to include:

Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer handling of hazardous reagents.

One-pot multi-component reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex products, enhancing synthetic efficiency. researchgate.net

Catalytic C-H activation: Direct functionalization of the quinazolinone scaffold through C-H activation would bypass the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization.

These advanced synthetic strategies will facilitate the rapid generation of diverse libraries of this compound analogs for biological screening. A key intermediate in many of these syntheses is 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), which allows for sequential and selective substitution at the C4 and C2 positions. nih.gov

Advanced Mechanistic Elucidation of Biological Actions and Off-Target Effects

A thorough understanding of how derivatives of this compound exert their biological effects is crucial for their development as therapeutic agents. The quinazoline (B50416) core is a well-known pharmacophore, and its derivatives have been shown to interact with a variety of biological targets. nih.gov For instance, many 4-anilinoquinazoline (B1210976) derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov The mechanism often involves binding to the ATP-binding pocket of the kinase domain, thereby inhibiting downstream signaling pathways that control cell proliferation and survival. nih.gov

However, the precise mechanism of action can be complex. Some quinazoline derivatives have been shown to down-regulate the transcription of ribosomal DNA by stabilizing G-quadruplex structures in gene promoters, leading to cancer cell apoptosis. nih.gov Others may act as DNA intercalators, disrupting DNA replication and transcription. researchgate.net

A significant challenge in drug development is the potential for off-target effects, where a compound interacts with unintended biological molecules, potentially leading to toxicity. nih.govfrontiersin.org Future research must employ advanced techniques to comprehensively profile the biological activity of this compound derivatives. These may include:

Chemical proteomics: To identify the direct protein targets of the compounds in an unbiased manner.

Phenotypic screening: Using high-content imaging to assess the effects of compounds on cellular morphology and function.

CRISPR/Cas9-based genetic screens: To identify genes that modulate sensitivity to the compounds, thereby revealing potential targets and resistance mechanisms. nih.gov

Reducing off-target effects can be achieved through strategies like chemical modifications to improve specificity or by using lower effective concentrations of pooled, highly functional siRNAs in preclinical studies.

Integration of Multi-Omics Data in Structure-Function Relationship Studies

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides an unprecedented opportunity to understand the structure-function relationships of drug candidates in a holistic manner. nih.govnih.gov Integrating multi-omics data can bridge the gap between a compound's chemical structure and its ultimate phenotypic effect on a biological system. nih.gov

For this compound and its analogs, a multi-omics approach could:

Identify novel biomarkers: By correlating omics profiles with compound efficacy, researchers can identify biomarkers that predict patient response.

Elucidate mechanisms of action: Changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) following treatment can reveal the signaling pathways modulated by the compound. nih.gov

Reveal resistance mechanisms: Comparing the multi-omics profiles of sensitive and resistant cells can uncover the molecular changes that lead to drug resistance.

This data-rich approach allows for the construction of comprehensive models that link specific structural features of a quinazolinone analog to its effects on multiple layers of cellular function. researchgate.netaspect-analytics.com For example, integrating phosphoproteomics with transcriptomics can reveal how the inhibition of a specific kinase (a structural interaction) translates into changes in gene expression that drive the cellular response. nih.gov

Computational Design and Validation of Highly Targeted Quinazolinone Analogs

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and validation of new drug candidates with improved potency and selectivity. eurekaselect.com For the development of targeted quinazolinone analogs, computational approaches play a vital role from initial hit identification to lead optimization.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the quinazolinone analog) when bound to a specific protein target, such as a kinase or DNA. nih.govnih.gov Docking studies help to understand the binding mode and predict the affinity of new designs. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the physicochemical properties of a series of compounds with their biological activity to guide the design of more potent analogs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-protein complex over time, helping to assess the stability of the interaction. nih.gov

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to identify and filter out compounds with poor pharmacokinetic profiles early in the discovery process. researchgate.net

By combining these computational methods, researchers can design novel this compound derivatives with enhanced affinity for their intended target and reduced potential for off-target interactions. nih.govmdpi.com The insights gained from these in silico studies provide a strong foundation for prioritizing which compounds to synthesize and test experimentally, thereby streamlining the drug discovery pipeline. rsc.org

Q & A

Q. What are the common synthetic routes for 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one?

The compound is synthesized via acylation and heterocyclization. For example, 2-amino-4,5-dimethoxybenzoic acid is heated with anhydrides (e.g., propionic or isobutyric anhydride) to form intermediates like 2-substituted-6,7-dimethoxy-3,1-benzoxazine-4-one. Subsequent substitution of the oxygen heteroatom with nitrogen via reaction with amino acids or dipeptides in glacial acetic acid yields the quinazolinone derivatives . Chlorination at the 2-position is achieved using reagents like thionyl chloride .

Q. How is anticholinesterase activity evaluated for quinazolinone derivatives?

Anticholinesterase activity is assessed via the Ellman assay. Acetylcholinesterase (AChE) activity is measured spectrophotometrically by tracking the degradation of 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) into yellow 5-thio-2-nitrobenzoate. IC₅₀ values are calculated from dose-response curves, with donepezil often used as a reference (IC₅₀ = 2.4 ± 0.06 mg/mL). Derivatives of this compound exhibit IC₅₀ values ranging from 1.8 ± 0.36 to 4.2 ± 0.96 mg/mL .

Q. What experimental models are used to assess cerebroprotective activity?

Cerebral ischemia is induced in rats via middle cerebral artery occlusion (Tamura method). Brain necrosis is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and necrotic areas remain pale. Cognitive function is evaluated using the Y-maze test, measuring spontaneous alternation rates (e.g., compounds 3i, 3j, and 3k reduced necrosis by 23–27% and improved alternation rates by ~60%) .

Advanced Research Questions

Q. How can substituent optimization enhance bioactivity in quinazolinone derivatives?

Structure-activity relationship (SAR) studies reveal that substituents like glycylglycine or glycylleucine residues significantly improve anticholinesterase activity (p < 0.05 vs. donepezil). Bulky hydrophobic groups enhance blood-brain barrier penetration, while polar groups (e.g., hydroxyls) improve solubility but may reduce potency. Branching in alkyl chains lowers synthetic yields (e.g., 75% for isopropyl vs. 90% for ethyl groups) .

Q. What methodologies reconcile discrepancies between anticholinesterase and antiamyloid activities?

While some derivatives inhibit AChE effectively (IC₅₀ ~1.8 mg/mL), their antiamyloid activity (measured via Congo red binding to β-amyloid aggregates) may lag behind reference drugs like GV-791. This suggests divergent mechanisms: AChE inhibition targets cholinergic pathways, whereas amyloid aggregation requires direct binding to β-sheet structures. Combinatorial approaches (e.g., dual-functional hybrids) or pharmacokinetic optimization (e.g., enhanced brain uptake) are proposed to address this .

Q. How do in vitro and in vivo models differ in evaluating neuroprotective effects?

  • In vitro : Enzyme inhibition (AChE, β-secretase) and amyloid aggregation assays provide rapid screening but lack physiological complexity.
  • In vivo : Rodent models (e.g., cerebral ischemia) assess integrated outcomes like necrosis reduction and cognitive recovery. For example, compound 3i reduced brain necrosis from 33.6% to 23.1% and improved Y-maze alternation by 60.2%. Statistical validation via ANOVA with Tukey post hoc tests is critical (p < 0.05) .

Q. What are the mechanistic insights into the formation of quinazolinone derivatives?

The synthesis involves carbocation intermediates. Protonation of the oxygen heteroatom in benzoxazinone precursors generates a stable carbocation, which reacts with amines to form quinazolinones. Steric hindrance from branched anhydrides (e.g., isobutyric) reduces reactivity, while linear chains (e.g., propionic) favor higher yields .

Key Considerations for Researchers

  • Contradictions : Derivatives with strong AChE inhibition may lack antiamyloid efficacy due to target specificity. Validate using orthogonal assays (e.g., molecular docking for β-amyloid binding) .
  • Methodological Rigor : Use triplicate measurements for enzyme assays and blinded assessments in animal studies to minimize bias .
  • Safety : Handle chlorinated intermediates (e.g., thionyl chloride) with PPE (EN 374-certified gloves, respiratory protection) to avoid toxicity .

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